![molecular formula C12H15NO3 B556384 Methyl N-acetyl-L-phenylalaninate CAS No. 3618-96-0](/img/structure/B556384.png)
Methyl N-acetyl-L-phenylalaninate
Overview
Description
“Methyl N-acetyl-L-phenylalaninate” is a chemical compound with the molecular formula C12H15NO3 . It is an acetyl derivative of L-phenylalanine .
Synthesis Analysis
N-acetyl-L-phenylalanine is widely used as a reactant to synthesize methyl or ethyl esters of N-acetyl-L-phenylalanine, which are employed as versatile building blocks in peptide synthesis . The esterification of N-acetyl-L-phenylalanine was investigated as a model reaction .Molecular Structure Analysis
The molecular weight of “this compound” is 221.2524 . The IUPAC Standard InChI is InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3, (H,13,14)/t11-/m0/s1 .Chemical Reactions Analysis
The esterification of N-acetyl-L-phenylalanine was investigated as a model reaction. The microwave irradiation was more effective in esterifying N-acetyl-L-phenylalanine than the conventional reflux method .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 221.26 . It is a solid at room temperature . The density is 1.1±0.1 g/cm3, and the boiling point is 391.0±30.0 °C at 760 mmHg .Scientific Research Applications
Enzyme Inhibition and Interaction : N-Acetyl-L-phenylalaninal, a related compound, is shown to be an effective inhibitor of alpha-chymotrypsin. This inhibition involves hemiacetal formation between the compound and the active site serine residue of the enzyme. N-Benzoyl-L-phenylalaninal, another related compound, is more potent in this inhibition, indicating a significant application in studying enzyme mechanisms and designing enzyme inhibitors (Chen et al., 1979).
Conformational Analysis : Research has been conducted on the computation of stable conformations of derivatives of Methyl N-acetyl-L-phenylalaninate, such as N-methyl-N-acetyl-aminoacidamides. This includes glycine, alanine, proline, and phenylalanine derivatives, with conformations analyzed using models like EPEN/2, providing insights into the structure and behavior of these compounds in various solvents (Walther, 1987).
Molecular Structure Investigations : Theoretical studies have explored the conformations of the methylamide of N-acetyl-L-phenylalanine, revealing an interrelationship between the conformational states of the basic and side chains. This research aids in understanding the structure and potential applications of these molecules in biological and chemical systems (Lipkind et al., 1970).
Protein Model Compound Solubility : Studies on model compounds like N-Acetyl-1-phenylalanyl-1-phenylalanine methyl ester have provided insights into protein denaturation under various temperatures and pressures. Such research is crucial for understanding the behavior of proteins and related compounds under different environmental conditions (Song & Kim, 1985).
Cyclodextrin Complexes : Investigations into the crystal structure of beta-cyclodextrin complexes with derivatives of this compound have provided valuable information on molecular recognition and binding interactions. This has implications for drug design and understanding how small molecules interact with larger molecular systems (Clark & Stezowski, 2001).
Enzymatic Synthesis : Research on the enzymatic synthesis of N-methyl-L-phenylalanine using novel enzymes from Pseudomonas putida highlights the potential for using this compound derivatives in the production of pharmacologically active compounds (Muramatsu et al., 2004).
Mechanism of Action
The current working hypothesis to reconcile the pharmacokinetic and pharmacodynamics data is that N-acetyl-L-phenylalanine enters metabolic pathways, and its effects are mediated via its metabolic products . Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Safety and Hazards
properties
IUPAC Name |
methyl (2S)-2-acetamido-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGHIFGXPVLPFD-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3618-96-0 | |
Record name | Acetylphenylalanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL N-ACETYL-L-PHENYLALANINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OI4S8B842 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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